![molecular formula C10H18N2O2 B3146176 4-[(3R)-piperidine-3-carbonyl]morpholine CAS No. 591778-71-1](/img/structure/B3146176.png)
4-[(3R)-piperidine-3-carbonyl]morpholine
Descripción general
Descripción
4-[(3R)-piperidine-3-carbonyl]morpholine is a synthetic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol.
Métodos De Preparación
The synthesis of 4-[(3R)-piperidine-3-carbonyl]morpholine involves several steps, typically starting with the preparation of the piperidine and morpholine rings. One common method involves the reaction of piperidine with a suitable carbonyl compound to form the piperidine-3-carbonyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity .
Análisis De Reacciones Químicas
4-[(3R)-piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(3R)-piperidine-3-carbonyl]morpholine has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceutical compounds with potential therapeutic effects. Additionally, this compound is utilized in industrial processes, such as catalysis reactions, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-[(3R)-piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparación Con Compuestos Similares
4-[(3R)-piperidine-3-carbonyl]morpholine can be compared with other similar compounds, such as piperidine derivatives and morpholine derivatives . Piperidine derivatives, like piperine and evodiamine, exhibit various biological activities, including anticancer and anti-inflammatory effects . Morpholine derivatives, like amorolfine, are known for their antifungal properties . The uniqueness of this compound lies in its combined structural features of both piperidine and morpholine rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
morpholin-4-yl-[(3R)-piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


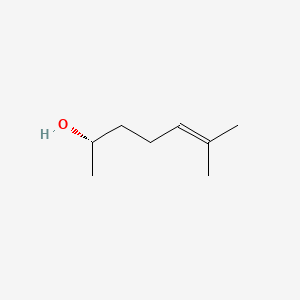
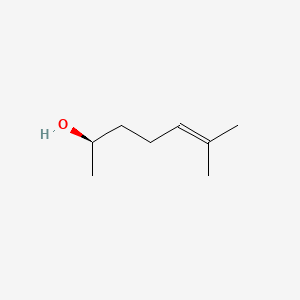
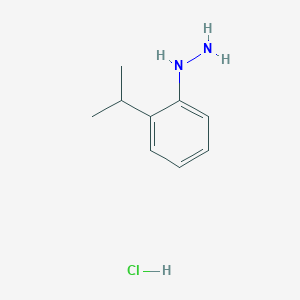
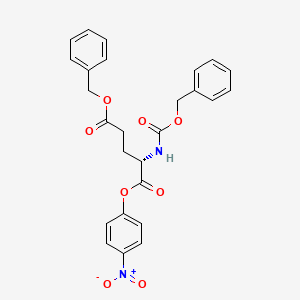

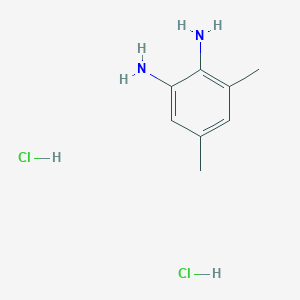
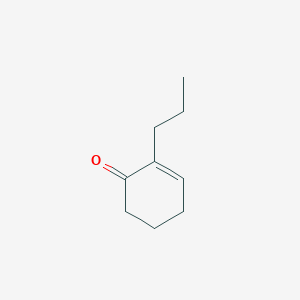
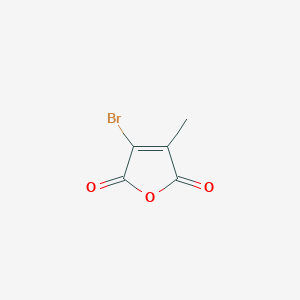
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
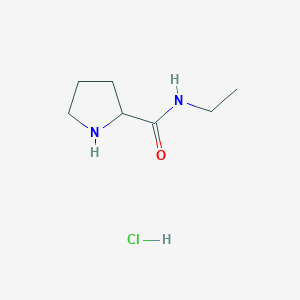
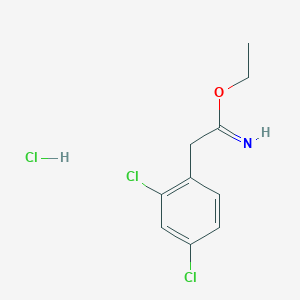
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)
